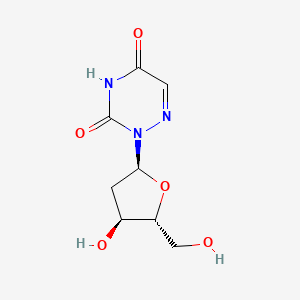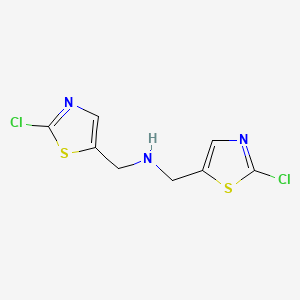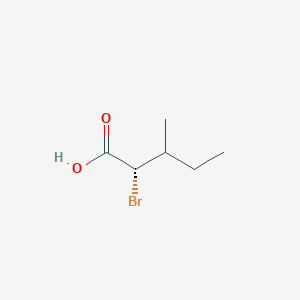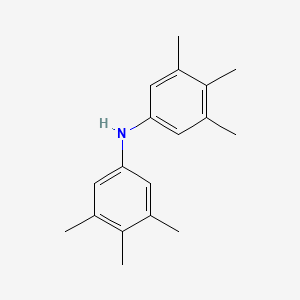
2-(4-Bromophenyl)oxolane-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)tetrahydrofuran-2-carboxylic acid is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of a bromophenyl group attached to the tetrahydrofuran ring, which is further substituted with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)tetrahydrofuran-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and tetrahydrofuran.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 4-bromobenzaldehyde and a suitable reagent, such as a Grignard reagent or an organolithium compound.
Cyclization: The intermediate compound undergoes cyclization to form the tetrahydrofuran ring. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromophenyl)tetrahydrofuran-2-carboxylic acid may involve large-scale reactions using automated equipment and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
2-(4-Bromophenyl)tetrahydrofuran-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-(4-Bromophenyl)tetrahydrofuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the tetrahydrofuran ring and carboxylic acid group can modulate its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)tetrahydrofuran-2-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
2-(4-Methylphenyl)tetrahydrofuran-2-carboxylic acid: Similar structure with a methyl group instead of bromine.
2-(4-Nitrophenyl)tetrahydrofuran-2-carboxylic acid: Similar structure with a nitro group instead of bromine.
Uniqueness
2-(4-Bromophenyl)tetrahydrofuran-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making the compound distinct from its analogs with different substituents.
属性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-15-11/h2-5H,1,6-7H2,(H,13,14) |
InChI 键 |
JNOISBQDTDCMRP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)(C2=CC=C(C=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B13001456.png)



![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13001477.png)
![5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13001484.png)

![tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate](/img/structure/B13001490.png)

![Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13001504.png)

